molecular formula C9H4F6O2 B123164 3,5-Bis(trifluoromethyl)benzoic acid CAS No. 725-89-3

3,5-Bis(trifluoromethyl)benzoic acid

Cat. No. B123164
CAS RN: 725-89-3
M. Wt: 258.12 g/mol
InChI Key: HVFQJWGYVXKLTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3,5-bis(trifluoromethyl)benzoic acid involves multiple steps and can lead to a variety of functional groups being introduced. For instance, the synthesis of 3,5-bis(phosphonomethyl)benzoic acid involves a protected form that is coupled to an amine functionality and then deprotected . Similarly, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene through bromination, carboxylation, and chlorination . These methods demonstrate the complexity and the careful control required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined, revealing intermolecular hydrogen bonds that stabilize the crystal packing . This type of analysis is crucial for understanding the properties and potential applications of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, as they can participate in various reactions to form coordination polymers, organometallic compounds, and other derivatives. For example, 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates were used for organometallic synthesis . The reactivity is influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates were studied, showing that these compounds can serve as efficient light-harvesting chromophores . The presence of trifluoromethyl groups can significantly affect the electron distribution and reactivity of the benzene ring, leading to unique properties that are useful in various chemical applications.

Scientific Research Applications

  • Metabolite Identification and Oxidation Suppression : In vitro studies have identified 3,5-Bis(trifluoromethyl)benzoic acid as a significant metabolite arising via oxidation of the benzylic position in certain chemical compounds. Efforts to suppress this oxidation route have been explored by introducing a methyl group, leading to an increase in affinity and improved action duration in certain compounds (Swain et al., 1997).

  • Synthesis Techniques : The compound has been synthesized through a series of steps including bromination, carboxylation, and chlorination. Its synthesis as a drug intermediate and the optimization of various factors in these processes have been documented, highlighting its economic value and the advantages of the techniques used (Zhou Xiao-rui, 2006).

  • Functionalization and Derivatives Formation : Research has shown the regioselective metalation and subsequent carboxylation of related compounds to form derivatives of 3,5-Bis(trifluoromethyl)benzoic acid. These derivatives have been used in the synthesis of various alcohols and aldehydes, demonstrating the compound's role in creating functional materials (Dmowski & Piasecka-Maciejewska, 1998).

  • Applications in Material Science : Studies have explored the use of derivatives of 3,5-Bis(trifluoromethyl)benzoic acid in the formation of metal complexes and coordination polymers. These materials have potential applications in various fields including magnetics and electronics due to their unique structural and magnetic properties (Tan et al., 2013).

  • Role in Polymer Synthesis : The compound has been used in the synthesis of polymers, particularly as a bivalent anchor for metal oxide surfaces. This application is significant in the field of material chemistry and surface science (Nakhle et al., 1999).

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFQJWGYVXKLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222808
Record name Benzoic acid, 3,5-bis(trifluoromethyl)-
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Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzoic acid

CAS RN

725-89-3
Record name 3,5-Bis(trifluoromethyl)benzoic acid
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Record name Benzoic acid, 3,5-bis(trifluoromethyl)-
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Record name 725-89-3
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Record name Benzoic acid, 3,5-bis(trifluoromethyl)-
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Record name 3,5-bis(trifluoromethyl)benzoic acid
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Record name 3,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
X Ding, H Wang, Y Miao, C Chen, M Zhai… - … Applied Materials & …, 2022 - ACS Publications
Chemical additive engineering is reported to be a simple yet effective approach to passivate shallow defects at the surface and grain boundaries, restrict nonradiative recombination …
Number of citations: 17 pubs.acs.org
ME Kopach, MM Murray, TM Braden… - … Process Research & …, 2009 - ACS Publications
A batch process was developed to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, 1, in 94% yield by an efficient nucleophilic substitution reaction between 3,5-bis-(…
Number of citations: 91 pubs.acs.org
P Aeberli, WJ Houlihan - Journal of Organometallic Chemistry, 1974 - Elsevier
Abstract Treatment of the lithium reagent from 1,3-bis(trifluoromethyl)benzene (I) with carbon dioxide gave a 60/40 mixture of 2,4- and 2,6-bis(trifluoromethyl)-benzoic acids (IV) and (II). …
Number of citations: 16 www.sciencedirect.com
F Papi, A Rosado, O Vallcorba, AE Lanza… - Crystal Growth & …, 2022 - ACS Publications
The reaction of [Co 2 (H 2 O)(TFMBz) 4 (py) 4 ] (1) (TFMBz: 3,5-bis(trifluoromethyl)benzoate; py: pyridine) with 4,4′-bipyridine (bpy) in different solvents yields four coordination …
Number of citations: 1 pubs.acs.org
CJ Swain, BJ Williams, R Baker, MA Cascieri… - Bioorganic & Medicinal …, 1997 - Elsevier
In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via …
Number of citations: 17 www.sciencedirect.com
JL Leazer, R Cvetovich, FR Tsay… - The Journal of …, 2003 - ACS Publications
An improved and efficient bromination of 3,5-bis(trifluoromethyl)benzene was developed. A safe and reliable preparation of the potentially explosive 3,5-bis(trifluoromethyl)phenyl …
Number of citations: 91 pubs.acs.org
D Rackl, V Kais, P Kreitmeier… - Beilstein journal of …, 2014 - beilstein-journals.org
Carbon–oxygen single bonds are ubiquitous in natural products whereas efficient methods for their reductive defunctionalization are rare. In this work an environmentally benign …
Number of citations: 64 www.beilstein-journals.org
I Shiina - Tetrahedron, 2004 - Elsevier
An efficient mixed-anhydride method for the synthesis of carboxylic esters and lactones using benzoic anhydride having electron withdrawing substituent(s) is developed by the …
Number of citations: 96 www.sciencedirect.com
O Vallcorba, J Fraile-Sainz, C Domingo… - … and Mesoporous Materials, 2023 - Elsevier
Two copper(II) complexes, both involving the anionic 3,5-bis(trifluoromethyl)benzoate ligand (TFMBz), have been prepared and their structure elucidated by single crystal-X ray …
Number of citations: 3 www.sciencedirect.com
AJ Ciha, PG Ruminski - Journal of agricultural and food chemistry, 1991 - ACS Publications
A series of substituted pyridinemonocarboxylates and benzoic acids were evaluated in growth chambers as potential chemical hybridizing agents for wheat (Triticum aestivum L.). …
Number of citations: 37 pubs.acs.org

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